Glyceryl 2-abietate

Description

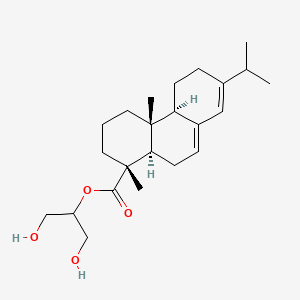

Structure

2D Structure

3D Structure

Properties

CAS No. |

100332-99-8 |

|---|---|

Molecular Formula |

C23H36O4 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C23H36O4/c1-15(2)16-6-8-19-17(12-16)7-9-20-22(19,3)10-5-11-23(20,4)21(26)27-18(13-24)14-25/h7,12,15,18-20,24-25H,5-6,8-11,13-14H2,1-4H3/t19-,20+,22+,23+/m0/s1 |

InChI Key |

ZDZHCVAZYJEHQR-KKSHJYNMSA-N |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC(CO)CO)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC(CO)CO)C |

Origin of Product |

United States |

Synthetic Pathways and Reaction Kinetics of Glyceryl 2 Abietate

Esterification Reactions of Abietic Acid and Glycerol (B35011)

The direct esterification of abietic acid and glycerol is a cornerstone of glyceryl 2-abietate production. encyclopedia.pub This reaction can be performed without a catalyst, although this typically results in lower conversion rates. mdpi.com The process is generally carried out at elevated temperatures to facilitate the reaction and remove the water byproduct, which helps to shift the equilibrium towards the formation of the ester. encyclopedia.pub

Investigation of Reactant Ratios and Temperature Effects

The molar ratio of reactants and the reaction temperature are critical parameters that significantly impact the rate and extent of the esterification process. Research has shown that increasing the reaction temperature generally leads to a higher reaction rate and a greater consumption of the carboxylic groups in abietic acid. researchgate.net

One study investigated the uncatalyzed esterification of rosin (B192284) and glycerol at temperatures of 180°C, 200°C, and 220°C, with rosin to glycerol ratios of 1:1, 1:3, and 1:5. researchgate.net The results indicated that higher temperatures led to a more significant decrease in the acid number of the abietic acid over time, signifying a higher degree of esterification. researchgate.net Specifically, at 220°C, the reduction in the acid number was more pronounced than at 200°C, which in turn was greater than at 180°C. researchgate.net This is attributed to the increased intermolecular collisions and interactions between the carboxylic groups of abietic acid and the hydroxyl groups of glycerol at higher temperatures.

Another kinetic study explored the esterification at even higher temperatures, ranging from 240°C to 280°C, with rosin to glycerol molar ratios between 2 and 4. researchgate.net These industrially relevant temperatures were chosen to maximize the reaction rate while avoiding the decarboxylation of rosin acids that can occur at temperatures above 285°C. mdpi.com

The following table summarizes the findings from a kinetic study on the impact of reactant ratios and temperature on the esterification of abietic acid and glycerol.

Table 1: Effect of Reactant Ratio and Temperature on Abietic Acid Conversion

| Rosin:Glycerol Ratio | Temperature (°C) | Observation |

|---|---|---|

| 1:1 | 180, 200, 220 | Increasing temperature leads to a faster decrease in acid number, indicating higher conversion. researchgate.net |

| 1:3 | 180, 200, 220 | Higher glycerol concentration generally enhances the reaction rate. researchgate.net |

| 1:5 | 180, 200, 220 | The highest glycerol concentration studied, showing a significant temperature-dependent increase in conversion. researchgate.net |

| 2:1 to 4:1 (molar) | 240 - 280 | Higher temperatures in this range increase reaction rates, with different kinetic models applied to fit the data. researchgate.net |

Role of Hydroxyl Group Position on Glycerol Reactivity

Glycerol possesses both primary and secondary hydroxyl groups, and their reactivity in the esterification with abietic acid is not equivalent. researchgate.net Kinetic studies have revealed that the primary hydroxyl groups of glycerol are more reactive than the secondary hydroxyl group. researchgate.netresearchgate.net

Calculations from a kinetic study demonstrated that the reaction rate constants for the esterification of abietic acid with the primary hydroxyl groups of glycerol were significantly higher than those for the secondary hydroxyl group. The rate constants for the primary hydroxyl reaction ranged from 6.25x10⁻⁴ to 3.90x10⁻³ g/(mgeq.min), while the constants for the secondary hydroxyl reaction were in the range of 1.06x10⁻⁵ to 1.15x10⁻⁴ g/(mgeq.min). researchgate.net This difference in reactivity is a key factor in the formation of various glyceryl abietate isomers, such as glycerol-1,2-diabietate and glycerol-1,3-diabietate. h4rconsortium.com

Catalysis in this compound Synthesis

To enhance the reaction rate and achieve higher conversion to this compound, various catalysts are employed in the esterification process. mdpi.com These catalysts can be broadly categorized as homogeneous and heterogeneous. While homogeneous catalysts can be effective, they often pose challenges in separation from the product and can cause equipment corrosion. mdpi.comresearchgate.net This has led to a growing interest in heterogeneous catalysts.

Heterogeneous Catalysis Approaches

Heterogeneous catalysts, being in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer the advantage of easier separation and recovery, making the process more environmentally friendly and cost-effective. mdpi.comlibretexts.org Several types of heterogeneous catalysts have been investigated for the esterification of rosin with glycerol.

Commonly explored heterogeneous catalysts include:

Zeolites: Materials like ZSM-5 have been shown to be effective. The addition of metals such as Lanthanum (La) to ZSM-5 can increase the catalyst's acidity and, consequently, its esterification rate. mdpi.com

Metal Oxides: Zinc oxide (ZnO) is a frequently used catalyst. Its activity is attributed to oxygen vacancies on its surface, which enhance its Lewis acidity. mdpi.com

Supported Catalysts: Catalysts like Fe₃O₄-supported ZnO have been developed to improve stability and ease of recovery. mdpi.com

Environmentally Friendly Catalysts: Super/subcritical CO₂ in the presence of high-temperature liquid water has been explored as a green acid catalyst for this reaction. mdpi.com

The following table provides an overview of various heterogeneous catalysts used in the synthesis of glyceryl esters of rosin.

Table 2: Heterogeneous Catalysts for Rosin Esterification with Glycerol

| Catalyst | Temperature Range (°C) | Key Findings |

|---|---|---|

| ZSM-5 | ~240 | Effective in increasing the esterification rate. mdpi.com |

| La-ZSM-5 | ~240 | Higher acid value and esterification rate compared to ZSM-5. mdpi.com |

| Fe₃O₄/MOF-5 | Ambient to 900 | Annealing temperature affects catalytic performance. encyclopedia.pub |

| ZnO | Not specified | Oxygen vacancies on the surface boost catalytic activity. mdpi.com |

| Super/subcritical CO₂ with HTLW | ~269 | Environmentally friendly approach; CO₂ pressure influences yield. researchgate.netmdpi.com |

Catalytic Mechanisms in Esterification Processes

In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. libretexts.org The general mechanism involves the adsorption of at least one of the reactants onto the solid surface. libretexts.orgslideshare.net This interaction weakens the chemical bonds within the reactant molecule, making it more susceptible to reaction. libretexts.org

In the context of the esterification of abietic acid with glycerol using a solid acid catalyst, the mechanism typically involves the following steps:

Adsorption: The carboxylic acid (abietic acid) adsorbs onto an acidic site on the catalyst surface.

Protonation: The acid catalyst protonates the carbonyl oxygen of the abietic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A hydroxyl group from the glycerol molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Water Elimination: A molecule of water is eliminated.

Desorption: The final ester product (glyceryl abietate) desorbs from the catalyst surface, regenerating the active site.

Reaction Kinetics Modeling

To understand and optimize the synthesis of this compound, various kinetic models have been developed. These models aim to mathematically describe the reaction rates and the concentration changes of reactants and products over time. researchgate.netresearchgate.net

One study proposed three different kinetic models to analyze the uncatalyzed esterification of rosin and glycerol. researchgate.net These models considered the different reactivities of the primary and secondary hydroxyl groups on glycerol.

Model I: Assumed a reversible reaction between the carboxylic and hydroxyl groups.

Model II: A simplification of Model I, assuming an irreversible reaction where the water byproduct is quickly removed. This model provided the best fit for the experimental data, with the lowest relative error.

Model III: Another variation in the modeling approach.

A separate study on the esterification of rosin and glycerol at higher temperatures (260-280 °C) also employed detailed kinetic modeling. mdpi.com The researchers fitted several potential kinetic models to their experimental data, ultimately selecting a model that best described the complex reaction network, which includes the formation of mono-, di-, and triglycerides. mdpi.com The activation energies for the different reaction steps in their model were calculated to be in the range of 81 to 98 kJ/mol. mdpi.com

The rosin-glycerol system has also been described by a two-stage kinetic model. mdpi.com At the beginning of the reaction and at higher glycerol concentrations, a pseudo-first-order reaction is observed. As the reaction progresses and the glycerol concentration decreases, the kinetics shift to a second-order reaction. mdpi.com This highlights the complexity of accurately modeling this esterification process.

Development of Kinetic Models for Esterification

The esterification of abietic acid and glycerol is a complex reaction that can be described as condensation polymerization. researchgate.net To understand and optimize this process, researchers have developed several kinetic models. These models aim to mathematically describe the rate at which abietic acid reacts with the primary and secondary hydroxyl groups of glycerol.

Early models considered the esterification as a reversible reaction between the carboxylic groups of the acid and the hydroxyl groups of the alcohol. researchgate.net However, a simplified and often better-fitting model treats the reaction as irreversible. researchgate.net This simplification is justified because the reaction is typically conducted at temperatures far above the boiling point of water, causing the water by-product to be rapidly eliminated from the reaction medium. researchgate.net

Studies have compared various modeling approaches, including first-order, second-order, and hyperbolic kinetic models, to determine which best fits the experimental data. researchgate.net In one study, three different models were analyzed, with an irreversible model (Model II) demonstrating the best fit with the lowest relative error when tested at temperatures of 180°C, 200°C, and 220°C. Another investigation found that a hyperbolic model, which also accounted for the stripping of glycerol from the reaction, was the most suitable for describing the kinetics over a range of temperatures (240-280°C) and reactant molar ratios. researchgate.net The rosin-glycerol system has also been described using a two-stage kinetic model, which behaves as a pseudo-first-order reaction at the beginning of the process. mdpi.com

A comprehensive reaction network has been proposed that illustrates the various parallel and in-series reactions occurring. mdpi.com This network includes the formation of 1- and 2-abietic monoglycerides (B3428702) and their subsequent reactions to form 1,2- and 1,3-diglycerides and triglycerides. mdpi.com

Determination of Reaction Rate Constants for Abietic Acid and Glycerol Hydroxyls

The esterification process involves the reaction of abietic acid with both the primary and secondary hydroxyl groups on the glycerol molecule. researchgate.net These hydroxyl groups exhibit different reactivities, leading to different reaction rate constants. The primary hydroxyl groups are generally more reactive than the secondary hydroxyl group.

Kinetic studies have quantified these differences. The reaction rate constants for the esterification of abietic acid with the primary hydroxyls of glycerol are significantly higher than those for the secondary hydroxyl. researchgate.netresearchgate.net This confirms that the initial esterification predominantly occurs at the primary positions of the glycerol molecule. The rate constants are influenced by reaction temperature and the initial ratio of reactants. researchgate.net

The table below presents the experimentally determined ranges for these reaction rate constants.

| Reacting Group | Reaction Rate Constant Range ( g/mgeq.min ) |

| Primary Hydroxyl of Glycerol and Abietic Acid | 6.25x10⁻⁴ - 3.90x10⁻³ |

| Secondary Hydroxyl of Glycerol and Abietic Acid | 1.06x10⁻⁵ - 1.15x10⁻⁴ |

| Data sourced from studies conducted at temperatures between 180°C and 220°C without a catalyst. researchgate.net |

Further studies have also calculated the activation energies for the different esterification steps in the reaction network, with values ranging from 81.10 kJ/mol to 98.30 kJ/mol for the formation of mono- and diglycerides. mdpi.com

Formation of Glyceryl Abietate Isomers and Oligomers

The reaction between glycerol, a trihydric alcohol, and abietic acid results in a complex mixture of products rather than a single compound. This mixture includes various isomers of mono-, di-, and triesters, and potentially larger oligomeric structures.

Mono-, Di-, and Triester Distribution Studies

The final product of the glycerol and abietic acid esterification is a complex mixture known as glycerol ester of wood rosin (GEWR) or glyceryl abietate. atamanchemicals.com This mixture is composed of mono-, di-, and triesters of the resin acids found in rosin, with abietic acid being a chief component. nih.gov

The distribution of these esters is a critical quality parameter of the final product. Analysis of production samples of GEWR shows that the mixture is predominantly composed of di- and triesters. nih.gov Monoesters are present in much smaller quantities. nih.gov The sheer number of possible isomers—over 20 for monoesters, over 400 for diesters, and at least 8,000 for triesters—makes a complete separation and characterization of each individual compound impractical. nih.gov

The following table summarizes the typical composition of GEWR based on the analysis of five production samples.

| Component | Average Content (%) | Range (%) |

| Total Glycerol Esters | 84.3 | 79.7 - 86.3 |

| Glycerol Monoesters | 2.2 | 1.5 - 3.2 |

| Sum of Glycerol Di- and Triesters | 82.0 | 78.3 - 83.9 |

| Free Resin Acids | 2.6 | 2.3 - 2.8 |

| Neutrals | 13.2 | 11.4 - 17.6 |

| Data sourced from an analysis of GEWR from Pinus palustris and Pinus elliottii. nih.gov |

Industrial processes for producing monoglycerides through direct esterification often yield a mixture where mono-, di-, and triglycerides are present in significant amounts. koreascience.kr Some commercial methods for other fatty acids report a general mixture ratio of 40:50:10 for mono-, di-, and triglycerides, respectively, highlighting the challenge in achieving high selectivity without specific process controls like using protected glycerols. koreascience.krmedcraveonline.com

Oligomerization and Condensation Pathways

The esterification of a polyhydric alcohol like glycerol with a carboxylic acid is fundamentally a condensation polymerization reaction. researchgate.net This is because both molecules have reactive groups that can continue to react to form larger molecules, or oligomers. researchgate.net

The primary reaction pathway involves the step-wise esterification of glycerol's hydroxyl groups. After the formation of a monoester (like this compound or glyceryl 1-abietate), the remaining free hydroxyl groups on the glycerol backbone can react with other abietic acid molecules to form diesters and subsequently triesters. mdpi.com

Furthermore, the potential for oligomerization exists where a glyceryl abietate mono- or diester, which still possesses free hydroxyl groups, could theoretically react with the carboxyl group of another abietic acid molecule that is already part of another ester, or through transesterification reactions at high temperatures. The conjugated diene structure within the abietic acid moiety also provides reactive sites for other types of reactions, such as dimerization, which can lead to larger molecular structures. researchgate.netnoviams.com These condensation pathways contribute to the complexity of the final rosin ester product.

Advanced Analytical Methodologies for Glyceryl 2 Abietate Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in providing detailed information about the molecular structure and functional groups present in Glyceryl 2-abietate.

Fourier Transform Infrared Spectroscopy (FTIR) Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule. The esterification of abietic acid with glycerol (B35011) results in characteristic changes in the FTIR spectrum. A notable change is the appearance of a peak corresponding to the ester group, typically observed around 1273.02 cm⁻¹. researchgate.net Concurrently, shifts in wavenumber and differences in intensity are seen for the hydroxyl (-OH) and carboxylate (-COOH) groups. researchgate.net Specifically, changes in the 3200-3570 cm⁻¹ and 1697.36 cm⁻¹ regions indicate the involvement of hydroxyl and carboxyl groups in the ester formation. researchgate.net The infrared spectrum of a thin film of the sample on a potassium bromide disc can be compared with a typical infrared spectrum for identification purposes. fao.orgipcinfo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of this compound and its related compounds. nih.govglycopedia.eu It provides detailed information on the number of sugar residues, monosaccharide composition and sequence, anomeric configuration, and the nature and position of appended groups. glycopedia.eu Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule. hyphadiscovery.com

In the analysis of glycerol esters of abietic acid, NMR is used to identify the specific isomers formed during esterification, such as glyceryl-1-monoabietate, glyceryl-1,2-diabietate, and glyceryl-1,3-diabietate. nih.gov The ¹³C-NMR signals for the glycerol backbone carbons typically appear in the 60–72 ppm region. mdpi.com Asymmetrical molecules like 1,2-diacylglycerols will show three distinct signals for the glycerol moiety. mdpi.com The combination of various NMR techniques, including COSY, HSQC, and HMBC, allows for the complete assignment of the molecular structure. hyphadiscovery.com This level of detailed structural information is crucial for understanding the properties and potential applications of this compound.

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are widely used for the analysis of rosin (B192284) and its derivatives. researchgate.net These methods are particularly useful for determining the composition of the raw rosin and the resulting glycerol esters. researchgate.net For instance, GC analysis can be used to identify the major resin acids, such as abietic acid and dehydroabietic acid, that make up the glycerol esters. fao.org

In a typical GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for confident identification. mdpi.com For quantitative analysis of rosin resins in complex matrices like adhesives, pyrolysis GC/MS can be employed, where specific fragments are used as markers for quantification. k-online.com

| GC/Q-TOF Operating Parameters | |

| GC System | Agilent 8890 GC |

| Column | Agilent DB-5Q*, 30 m, 0.25 mm, 0.25 µm |

| Inlet | MMI, 4 mm Ultra Inert liner, single taper with wool |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature Program | 65 °C for 0.01 min, 300 °C/min to 280 °C |

| Oven Temperature Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold |

| Carrier Gas | Helium |

| Column Flow | 1 mL/min constant flow |

| MS System | Agilent 7250 GC/Q-TOF |

| Transfer Line Temperature | 325 °C |

| Source Temperature | 200 °C |

| Electron Energy | 70 eV |

| Mass Range | 50 to 1000 m/z |

| Table based on data from a study on combined GC/MS and LC/MS approaches. lcms.cz |

High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of rosin esters. nih.gov HPLC can be used to analyze the composition of esterified rosins and to detect the presence of any unmodified material. nih.gov

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size in solution. nih.gov This technique is particularly useful for analyzing the molecular weight distribution of polymeric materials and complex mixtures like glycerol esters of wood rosin (GEWR). gatech.edunih.gov In SEC, larger molecules elute before smaller molecules because they are excluded from the pores of the column's packing material. hplc.eu The choice of column and mobile phase is critical to avoid unwanted interactions between the analyte and the packing material, which can affect the accuracy of the molecular weight determination. hplc.eu Modern HPLC and UHPLC systems, with their lower dispersion, allow for the use of smaller internal diameter columns, leading to improved resolution. nih.govgcms.cz

Mass Spectrometry Approaches

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of an analyte by measuring its mass-to-charge ratio. nih.gov It is a key analytical method for the characterization of this compound and other rosin esters. nih.govnih.gov

One advanced MS technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). This method has proven to be very effective for analyzing rosin and modified rosin esters, even in complex mixtures such as adhesives. researchgate.netnih.gov In MALDI-TOF-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to soft ionization of the analyte and minimizing fragmentation. researchgate.netnih.gov This technique allows for the easy detection of compounds like glyceryl rosinate. researchgate.netnih.gov Studies have shown that dithranol is an effective matrix and silver trifluoroacetate (B77799) (AgTFA) is a good cationization agent for the analysis of glyceryl rosinate, although sodium trifluoroacetate (NaTFA) is also commonly used due to the simpler spectra it produces. researchgate.netnih.gov The detection limit for glyceryl rosinate in a rubber-based pressure-sensitive adhesive using this method was found to be 2%. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical tool for determining the molecular weight of complex molecules like glyceryl abietate, often referred to as glyceryl rosinate in analytical literature. researchgate.netreading.ac.uk This technique is particularly useful for analyzing components within complex mixtures, such as adhesives where glyceryl rosinate is a common ingredient. researchgate.net

The methodology involves co-crystallizing the sample with a matrix material that strongly absorbs laser energy. diva-portal.org The matrix facilitates the gentle ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. diva-portal.org

Detailed research on the analysis of glyceryl rosinate has identified optimal conditions for achieving clear and accurate spectra. researchgate.net Studies have compared various matrices and cationization agents to enhance signal quality. Dithranol has been shown to be a superior matrix, providing a higher signal-to-noise ratio and a lower baseline compared to others like 2,5-dihydroxybenzoic acid. researchgate.net For cationization, which simplifies the resulting spectra, sodium trifluoroacetate (NaTFA) is often preferred over agents like silver trifluoroacetate (AgTFA) because it produces simpler, more easily interpretable spectra with high signal-to-noise ratios. researchgate.net The utility of MALDI-TOF-MS has been demonstrated by its ability to detect glyceryl rosinate in concentrations as low as 2% within a complex rubber-based adhesive matrix. researchgate.net

Table 1: Optimized MALDI-TOF-MS Parameters for Glyceryl Rosinate Analysis

| Parameter | Agent | Rationale for Selection | Citation |

|---|---|---|---|

| Matrix | Dithranol | Provides higher signal-to-noise ratio and lower baseline. | researchgate.net |

| Cationization Agent | Sodium Trifluoroacetate (NaTFA) | Yields simpler spectra with high signal-to-noise ratios. | researchgate.net |

Thermal Analysis in Characterization

Thermal analysis techniques are fundamental in characterizing the physical and chemical properties of materials as a function of temperature. intertek.com For this compound, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its thermal stability, decomposition behavior, and phase transitions. researchgate.netdntb.gov.ua This information is vital for understanding the material's behavior under various thermal conditions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a method used to measure changes in the mass of a sample as it is heated at a controlled rate. infinitiaresearch.com The analysis is performed in a specific atmosphere, such as nitrogen (for thermal decomposition) or air (for oxidative decomposition), to understand the material's thermal stability and composition. intertek.com A TGA instrument continuously records the sample's weight, generating a curve that plots weight loss against temperature. celignis.com This curve is characteristic of the material and reveals information about decomposition temperatures, moisture content, and the presence of various components. intertek.cominfinitiaresearch.com

In the context of glyceryl abietate and related compounds, TGA is used to evaluate thermal stability. For instance, TGA patterns have been used to demonstrate that incorporating rosin-based esters into polyurethane foams enhances their thermal stability. researchgate.net The analysis quantifies the temperatures at which significant degradation events occur, providing a clear measure of the material's ability to withstand heat before breaking down. celignis.com

| Decomposition Profile | TGA curves provide unique decomposition temperatures for specific compounds. | Allows for the identification and quality control of materials containing glyceryl abietate. | intertek.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference material. cuni.cz Both the sample and reference are subjected to a controlled temperature program. cuni.cz A plot of heat flow versus temperature reveals thermal transitions within the sample, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting point (Tm). cuni.cz

DSC is widely applied to characterize polymers and organic compounds like this compound. dntb.gov.uacuni.cz It can identify the melting point of glyceryl abietate, with one study noting a melting point determined at a heating rate of 10°C/minute. justia.com The glass transition temperature (Tg) is another critical parameter obtained from DSC, representing the temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state. rsc.org These thermal events are directly related to the molecular structure and morphology of the material. cuni.cz

Table 3: Key Thermal Transitions Measured by DSC

| Thermal Transition | Description | Relevance to this compound | Citation |

|---|---|---|---|

| Melting Point (Tm) | The temperature at which a crystalline solid becomes a liquid. | Used to identify and confirm the purity of the compound. | cuni.czjustia.com |

| Glass Transition (Tg) | The temperature at which an amorphous material changes from a glassy to a rubbery state. | Characterizes the behavior of the non-crystalline portion of the material. | cuni.czrsc.org |

| Crystallization Temperature (Tc) | The temperature at which a substance crystallizes upon heating or cooling. | Provides information on the crystallization kinetics and behavior of the material. | cuni.cz |

Degradation Mechanisms and Stability Studies of Glyceryl 2 Abietate

Oxidative Degradation Pathways

The oxidative degradation of glyceryl 2-abietate is primarily centered on the abietate moiety, which contains conjugated double bonds susceptible to oxidation. This process can lead to discoloration and changes in the physical properties of the compound.

The oxidation of the abietic acid portion of this compound is initiated by the formation of free radicals. This process is often triggered by factors such as heat, light (UV radiation), or the presence of metal ion catalysts. The conjugated diene system in the abietate structure is particularly vulnerable to hydrogen abstraction from the allylic positions, leading to the formation of a resonance-stabilized radical.

Once formed, this initial radical can react with molecular oxygen to create a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another this compound molecule, propagating a chain reaction. This chain reaction leads to the formation of various oxidation products.

A key step in the oxidative degradation of this compound is the formation of hydroperoxides. The reaction of the abietate radical with oxygen results in the formation of an abietate hydroperoxide. These hydroperoxides are relatively unstable and can decompose, especially at elevated temperatures, to form a variety of more stable, oxidized compounds. researchgate.net The decomposition of hydroperoxides can generate new radicals (alkoxy and hydroxy radicals), which can initiate further oxidation, thus accelerating the degradation process.

Studies on abietic acid, the precursor to the abietate in this compound, have shown that oxidation can lead to the formation of products such as dehydroabietic acid and various hydroxylated and carbonylated derivatives. It is presumed that similar transformations occur in the abietate moiety of this compound.

Radical Initiated Oxidation Processes

Thermal Degradation Characteristics

The thermal stability of this compound is a critical parameter for its application in materials that undergo high-temperature processing. Generally, rosin (B192284) esters exhibit good thermal stability. nih.gov

The esterification of rosin acids with glycerol (B35011) to form glyceryl abietates typically requires high temperatures, often exceeding 250°C, which suggests that the resulting ester has considerable thermal stability. nih.gov The bulky nature of the abietate group provides steric hindrance around the ester linkage, contributing to its stability. fao.org

Thermal degradation of this compound would involve the breakdown of the ester bond and the decomposition of the individual glycerol and abietate components. The glycerol portion can decompose at temperatures around 280°C to form toxic acrolein and other byproducts. mdpi.com The abietate moiety, upon cleavage, would likely undergo further degradation through pathways similar to those of abietic acid, including decarboxylation and aromatization at higher temperatures.

Kinetic studies on the thermal decomposition of related esters can provide insights into the stability of this compound. The following table presents kinetic data for the thermal decomposition of glycerol.

| Compound | Temperature Range (°C) | Activation Energy (kJ/mol) | Reaction Order |

| Glycerol Dehydration to Acrolein | 280 - 340 | 46.0 | First-order |

| Glycerol Dehydration to Acetol | 280 - 340 | 53.3 | First-order |

| Data sourced from a kinetic study on the gas-phase dehydration of glycerol. aidic.it |

Hydrolytic Stability Assessments

The hydrolytic stability of an ester refers to its resistance to cleavage by water. For this compound, this involves the breaking of the ester bond to yield glycerol and abietic acid.

Due to the significant steric hindrance provided by the bulky tricyclic abietate structure around the ester linkage, glyceryl esters of rosin are generally found to be highly resistant to hydrolysis. fao.org This stability is a key property for their use in applications where contact with moisture is expected. Studies on glycerol esters of wood rosin have indicated that they undergo minimal hydrolysis in the gastrointestinal tract. foreverest.net

The following table shows the biodegradation of related rosin esters, which involves hydrolytic processes.

| Substance | Test Duration (days) | Degradation (%) | Classification |

| Resin acids and rosin acids, Me esters | 28 | 40 | Not readily biodegradable |

| Resin acids and rosin acids, hydrogenated, esters with glycerol | 28 | 28.3 (at 20 mg/L) | Not readily biodegradable |

| Data sourced from ECHA registration dossiers. europa.eu |

Influences of Metal Ions on Degradation (e.g., Copper)

The presence of metal ions, particularly transition metals like copper, can significantly influence the degradation of organic molecules, including this compound. These metal ions can act as catalysts, accelerating oxidative degradation pathways. researchgate.net

Copper ions can participate in redox cycling, facilitating the formation of reactive oxygen species (ROS) through Fenton-like reactions. mdpi.com For instance, Cu(I) can react with hydrogen peroxide (which may be formed during initial oxidation) to generate highly reactive hydroxyl radicals. These radicals can then readily attack the organic structure of this compound, initiating or propagating oxidative degradation.

The conjugated double bond system in the abietate moiety is a likely target for such metal-catalyzed oxidation. nih.gov The interaction between copper and the abietate structure can lead to the formation of copper-abietate complexes, which may have different reactivity and stability compared to the parent molecule. mdpi.com Studies have shown that copper can catalyze the aerobic oxidation of unsaturated esters. nih.gov This catalytic activity can lead to a more rapid loss of desired properties and the formation of colored degradation products.

Environmental Fate and Transport Research of Glyceryl 2 Abietate

Biodegradation Pathways in Environmental Systems

The biodegradation of a substance refers to its breakdown by microorganisms. This process is a key determinant of a chemical's persistence in the environment.

Studies on the broader category of rosin (B192284) esters, which includes glyceryl abietate, indicate that these substances are not readily biodegradable under standard test conditions. europa.eu However, this does not mean they are completely resistant to microbial breakdown.

Under aerobic conditions , which are prevalent in most surface waters and topsoils, the initial step in the degradation of glyceryl 2-abietate is likely the hydrolysis of the ester bond by lipase (B570770) enzymes, which are widespread in microorganisms. lyellcollection.org This process would yield glycerol (B35011) and abietic acid. Glycerol is known to be readily utilized by a wide range of soil bacteria as a carbon and energy source. nih.govresearchgate.net Studies have shown that various bacterial isolates can efficiently degrade glycerol in aerobic environments. nih.govresearchgate.net The abietic acid moiety, a tricyclic diterpenoid, is also subject to aerobic degradation, although its complex ring structure can make it more recalcitrant than simpler molecules.

Anaerobic degradation , which occurs in environments devoid of oxygen such as deep sediments and some wastewater treatment stages, is generally a slower process for many organic compounds compared to aerobic degradation. scielo.br For this compound, the initial hydrolysis to glycerol and abietic acid would also be the expected first step. While glycerol can be biodegraded anaerobically, the degradation of the abietic acid structure under these conditions is less well-understood and likely proceeds at a slower rate. lyellcollection.org Some studies on related compounds suggest that while complete mineralization may be slow, some transformation of the parent compound can occur. cler.com

A study on a mono-ester fraction prepared from "Resin acids and Rosin acids, hydrogenated, esters with glycerol" confirmed that the primary degradation of these mono-ester constituents was high, suggesting they are not persistent. h4rconsortium.com This provides an indication that the initial breakdown of glyceryl esters can occur relatively efficiently.

Table 1: Summary of Biodegradation Potential

| Condition | Initial Step | Fate of Glycerol Moiety | Fate of Abietate Moiety | Overall Assessment |

| Aerobic | Ester Hydrolysis | Readily Biodegradable | Biodegradable, potentially slower | Not readily biodegradable as a whole, but primary degradation occurs |

| Anaerobic | Ester Hydrolysis | Biodegradable | Slower degradation expected | Likely to be more persistent than under aerobic conditions |

Sorption Behavior in Soil and Sediment Matrices

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This behavior significantly influences a compound's mobility and bioavailability in the environment. For hydrophobic (water-repelling) compounds like this compound, sorption to organic matter in soil and sediment is a key environmental process. geology.czepa.gov

The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment, reducing its concentration in the water phase and limiting its transport. Due to its chemical structure, which includes a large, non-polar abietate group, this compound is expected to be a hydrophobic substance with a significant potential for sorption.

Table 2: Factors Influencing Sorption of Hydrophobic Compounds like this compound

| Factor | Influence on Sorption | Rationale |

| Soil/Sediment Organic Matter Content | Higher content leads to stronger sorption | Hydrophobic compounds preferentially partition into organic matter. geology.cz |

| Clay Mineral Content | Can contribute to sorption, but usually secondary to organic matter for hydrophobic compounds | Surface interactions can occur, but are less significant than partitioning for non-polar molecules. |

| pH | Minimal influence for neutral esters | This compound is a neutral molecule and its charge does not change with environmental pH. |

| Particle Size | Finer particles (higher surface area) can lead to greater sorption | Provides more sites for interaction. |

Aquatic Dispersion and Transformation Processes

When released into an aquatic environment, this compound will undergo various dispersion and transformation processes that determine its ultimate fate.

Dispersion in the aquatic environment will be influenced by the compound's low water solubility. It is likely to partition from the water column to suspended organic particles and eventually settle into the sediment. researchgate.net This reduces its concentration in the water, but can lead to accumulation in bottom sediments.

The primary transformation process for this compound in water is expected to be hydrolysis of the ester bond. This reaction can be abiotic (chemical hydrolysis) or biotic (enzyme-mediated hydrolysis). Chemical hydrolysis of esters can be catalyzed by acids or bases. europa.eursc.org In typical environmental pH ranges (around 6-9), this process may be slow for a sterically hindered ester like this compound. However, enzymatic hydrolysis by microorganisms is likely to be a more significant pathway. lyellcollection.org

The hydrolysis products, glycerol and abietic acid, will then have their own environmental fates. Glycerol is highly water-soluble and will be dispersed in the water column and readily biodegraded. Abietic acid is less water-soluble and will have a greater tendency to sorb to sediments, where it will undergo further, slower degradation.

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than that in the surrounding medium. This is a particular concern for persistent, hydrophobic compounds.

The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water. High BCF values indicate a high potential for bioaccumulation.

No measured bioaccumulation data are available specifically for this compound. However, QSAR (Quantitative Structure-Activity Relationship) models have been used to estimate the BCF for representative rosin ester constituents. europa.eu These predictions suggest that the bioaccumulation potential varies depending on the degree of esterification.

Table 3: Predicted Bioconcentration Factors (BCF) for Rosin Ester Constituents

| Ester Type | Predicted BCF Range (L/kg) | Bioaccumulation Potential |

| Mono-esters | 554.8 to 8053 | Potentially Bioaccumulative |

| Di-esters | 3.82 to 137.2 | Low Potential |

| Tri-esters | 3.162 | Low Potential |

| Data from ECHA registration dossier for Resin acids and Rosin acids, hydrogenated, Me esters. europa.eu |

This compound is a mono-ester of glycerol with abietic acid. Based on the QSAR predictions for mono-esters, it may have a potential for bioaccumulation. europa.eu However, it is important to note that these are model predictions and can be influenced by factors such as the size of the molecule, which may limit uptake by organisms. h4rconsortium.com Furthermore, if the compound is readily metabolized (hydrolyzed) by the organism, the potential for bioaccumulation is significantly reduced. Experimental data on the bioconcentration of resin acids (like abietic acid) in rainbow trout have shown BCF values ranging from <25 to 130 L/kg, indicating a low to moderate bioaccumulation potential for the acid moiety itself. canada.ca

Research on Glyceryl 2 Abietate in Material Science and Polymer Chemistry

Incorporation into Polymeric Materials

The use of rosin (B192284) derivatives like glyceryl 2-abietate is a key strategy in developing sustainable polymers, reducing reliance on petrochemical feedstocks. researchgate.netgeorgiasouthern.edu The inherent reactivity of the abietic acid moiety allows for its incorporation into various polymer architectures. mdpi.com

Rosin and its derivatives are attractive precursors for polymer synthesis due to their renewable nature. researchgate.net The synthesis of polymers from these bio-based resources often involves the modification of rosin's functional groups—the carboxyl group and conjugated double bonds. ijcea.org One of the most common modifications is esterification, where the resin acids in rosin, primarily abietic acid, are reacted with polyols like glycerol (B35011) to form rosin esters, such as glyceryl abietate. gavinpublishers.comhuidziekten.nl

This esterification process improves the stability and compatibility of the natural resin for use in polymeric materials. ontosight.ai For instance, reacting rosin with glycerol at elevated temperatures, often with a catalyst like zinc oxide, yields glyceryl esters. ijcea.orggavinpublishers.com These rosin-based monomers can then be used in step-growth polymerization to create polymers like polyesters and polyamides, demonstrating that rosin is a viable resource for sustainable polymer synthesis. researchgate.net Glycerol itself is considered a versatile, non-toxic, and biodegradable platform molecule for producing polymers. aidic.it The resulting bio-based polymers find use in a wide range of applications, including insulation foams and structural plastics. gavinpublishers.com

A synthetic strategy for a pine rosin-based polymer involved a two-step process: first, the transesterification of tung oil with glycerol to produce tung oil diglyceride, followed by an acid-catalyzed esterification with pine rosin to yield tung oil abietate. georgiasouthern.edu This demonstrates a practical pathway to creating functional polymers from rosin derivatives. georgiasouthern.edu

Abietate moieties can be incorporated into larger polymer structures through co-polymerization, a process where two or more different monomers are polymerized together. researchgate.netlibretexts.org This technique allows for the creation of polymers with tailored properties by combining the characteristics of different monomers. libretexts.org

One strategy involves creating a vinyl-functionalized abietate monomer that can participate in chain-growth polymerization. For example, vinylbenzyl abietate (VBA) has been synthesized and subsequently co-polymerized with monomers like benzyl (B1604629) methacrylate (B99206) (BzMA) and methacrylic acid (MAA) via radical polymerization. researchgate.net The resulting terpolymer, poly(BzMA-co-MAA-co-VBA), incorporates the abietic acid moiety as a pendant group on the polymer backbone. researchgate.net Research has shown that the reactivity of the abietate-containing monomer (VBA) can be significantly higher than that of other co-monomers like methyl methacrylate (MMA). researchgate.net

These copolymers containing abietate moieties exhibit unique properties. For instance, the presence of the abietic acid group can enable photocrosslinking when exposed to UV irradiation, a valuable property for applications like binder polymers in color resists for display panels. researchgate.net Graft copolymers represent another strategy, where side chains of one polymer type are attached to the main chain of another, offering a versatile method to modify polymer properties. libretexts.orgnih.gov

Bio-based Polymer Synthesis with Rosin Derivatives

Role as a Tackifier and Adhesion Modifier

Glyceryl abietate, often referred to as glyceryl rosinate or ester gum, is widely used as a tackifier in adhesive formulations. atamanchemicals.comatamanchemicals.com Tackifiers are low-molecular-weight compounds added to elastomers to modulate the final product's adhesive properties, particularly for pressure-sensitive adhesives (PSAs). researchgate.netresearchgate.net The primary function of a tackifier is to increase the glass transition temperature (Tg) of the adhesive mixture and enhance its tack, which is the ability to form an immediate bond upon contact with a surface. researchgate.net

The performance of an adhesive is intrinsically linked to its rheological, or flow, properties. anton-paar.comspecialchem.com The addition of a tackifier like glyceryl abietate significantly modifies the viscoelastic behavior of the base polymer. researchgate.net Rheology is typically characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), representing the viscous component. anton-paar.comnih.gov

For a pressure-sensitive adhesive to function effectively, it must exhibit a balance of viscous flow (to wet the substrate) and elastic strength (to resist debonding). Tackifiers like glyceryl abietate help achieve this balance. Studies on adhesive mixtures of carboxylated butadiene-styrene (BS) rubber and a glycerol ester of abietic acid (glycerol triabietate) show a clear relationship between the tackifier content, the glass transition temperature (Tg), and tack adhesion. researchgate.net As the concentration of the abietate resin increases, the Tg of the mixture rises. researchgate.net Tack adhesion reaches a maximum at an optimal Tg (around 270 K in the study) before decreasing as the formulation becomes too hard and loses its ability to wet surfaces effectively. researchgate.net

Similarly, in hot-melt adhesives based on poly(ethylene-co-vinyl acetate) (EVA), the addition of a glycerol ester of rosin alters the rheological and mechanical properties. researchgate.net Increasing the tackifier content generally decreases the rubbery plateau storage modulus (G') and increases the Tg, which directly impacts peel strength. researchgate.net The compatibility between the polymer and the tackifier is crucial; hydrocarbon resins are highly compatible with non-polar rubbers, while rosin esters can be used in a broader range of systems. researchgate.net

| Property | Description |

|---|---|

| Tackifier Effect on Tg | Tack adhesion increases as the Tg of the mixture rises from 245 K to a maximum at 270 K. |

| Optimal Tack | Maximum tack adhesion is observed at a glass transition temperature of approximately 270 K. |

| Effect Beyond Optimum | Further increases in Tg beyond 270 K lead to a decrease in tack adhesion due to impaired wetting of the substrate surface. |

Development of Coating Materials

Derivatives of abietic acid, including its glycerol esters, are valuable components in the formulation of coating materials. huidziekten.nlontosight.ai Their inherent hydrophobicity makes them particularly useful for applications requiring moisture protection. ontosight.airesearchgate.net These rosin-based derivatives can be incorporated into paints, varnishes, and lacquers to enhance durability and water resistance. huidziekten.nlontosight.ai

The hydrophobic nature of the abietate structure is central to its function in protective coatings. The large, non-polar hydrophenanthrene ring system of abietic acid repels water, making its derivatives effective additives for imparting moisture resistance. ontosight.airesearchgate.net When formulated into coatings, these compounds create a film that acts as a barrier to water and water vapor. researchgate.netgoogle.gg

Research into surface treatments for paper and packaging has demonstrated the efficacy of rosin derivatives as hydrophobic agents. researchgate.netacs.org In one study, crude wood rosin was fortified and esterified with pentaerythritol (B129877) to increase its molecular size for better surface coverage. researchgate.net When these derivatives were applied as a surface sizing agent to paper, they significantly improved its water resistance. researchgate.net The effectiveness of this moisture protection is often quantified using the Cobb test, which measures the amount of water absorbed by a paper surface in a given time. researchgate.net Paper treated with these abietate derivatives showed substantially lower Cobb values compared to untreated paper or paper treated with starch alone, indicating enhanced hydrophobicity. researchgate.net This demonstrates that abietate derivatives can be used as environmentally friendly additives to protect materials from moisture. researchgate.net

| Treatment Type | Resulting Property | Indicator |

|---|---|---|

| Base Paper (No special treatment) | Standard water absorption. | Lower Cobb₆₀ values indicate better water resistance. |

| Paper with Starch Sizing | Some improvement in surface properties but limited hydrophobicity. | |

| Paper with Fortified and Esterified Rosin Derivative | Significantly lower water absorption (lower Cobb₆₀ values). | Demonstrates enhanced hydrophobicity and moisture protection. |

Film-Forming Characteristics and Mechanical Resistances

Glyceryl abietate and related rosin esters are recognized for their good film-forming properties, a characteristic leveraged in coatings, inks, and adhesives. europa.eutandfonline.com However, unmodified rosin is inherently brittle at room temperature, which limits its application in materials requiring mechanical durability. gavinpublishers.comrevmaterialeplastice.ro The esterification with polyols like glycerol is a primary strategy to improve these properties. researchgate.net

Research into glycerol ester of maleic rosin (GMR), a modified form of glyceryl abietate, demonstrates that while films cast from a pure GMR solution are transparent and smooth, they remain brittle. foreverest.netnih.gov To counteract this, plasticizers are incorporated. The addition of a plasticizer like dibutyl sebacate (B1225510) (DBS) significantly alters the mechanical properties, reducing brittleness by decreasing the Young's modulus and increasing the percentage of elongation, which makes the films more flexible. foreverest.netnih.gov

The mechanical properties of rosin-based materials are highly dependent on their composition. In hybrid resins made with epoxy, increasing the proportion of rosin leads to a decrease in stiffness and strength, shifting the material's behavior towards viscoelasticity. revmaterialeplastice.ro This highlights the role of the abietate component in modifying the final mechanical resistance of a polymer matrix.

Table 1: Mechanical Properties of Plasticized Glycerol Ester of Maleic Rosin (GMR) Films This table presents the effect of dibutyl sebacate (DBS) as a plasticizer on the mechanical properties of GMR films. Data is synthesized from findings in Fulzele et al. (2004). foreverest.net

| Film Formulation | Tensile Strength ( kg/cm ²) | % Elongation | Young's Modulus ( kg/cm ²) |

| GMR (Unplasticized) | 184.2 ± 10.1 | 1.8 ± 0.3 | 10233.3 ± 152.7 |

| GMR with 10% DBS | 125.6 ± 8.7 | 4.6 ± 0.5 | 2730.4 ± 105.4 |

| GMR with 20% DBS | 98.4 ± 7.5 | 8.2 ± 0.7 | 1200.0 ± 98.1 |

Table 2: Mechanical Properties of Rosin-Epoxy Hybrid Resins This table shows how the volume proportion of rosin affects the mechanical characteristics of a hybrid epoxy resin. Data is synthesized from findings in Făgădar-Cosma et al. (2020). revmaterialeplastice.ro

| Rosin Proportion | Epoxy Proportion | Breaking Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (MPa) |

| 45% | 55% | 17.79 - 19.21 | 3.21 - 3.60 | 805 - 880 |

| 55% | 45% | 8.94 - 9.95 | 8.56 - 10.08 | 378 - 442 |

| 65% | 35% | 2.20 - 2.65 | 25.7 - 30.2 | 11 - 14 |

Microencapsulation Applications

The hydrophobic and film-forming nature of glyceryl abietate and its derivatives makes them effective materials for microencapsulation, particularly for creating systems that provide sustained or controlled release of an active substance. gavinpublishers.comforeverest.netmdpi.com These rosin esters can form a protective matrix around a core material, shielding it from the environment and modulating its release. nih.gov The process often involves techniques like solvent evaporation, where the polymer and the active agent are dissolved in a solvent, which is later removed to form solid microcapsules. gavinpublishers.comtandfonline.com

The mechanism of release from glyceryl abietate-based microcapsules is a subject of detailed study. The release is governed by the physicochemical properties of the rosin ester matrix and its interaction with the surrounding medium. tandfonline.comnih.gov

Research on rosin pentaerythritol esters, which are functionally similar to glycerol esters, showed that drug release did not follow simple first-order kinetics but was well-described by the Hixon-Crowell cube root model. tandfonline.comnih.gov This model applies to systems where the release rate is limited by the drug particles dissolving and is proportional to the change in the surface area of the particles. This suggests a release mechanism dependent on the erosion or gradual dissolution of the polymer matrix, which changes the particle size over time. tandfonline.com

Table 3: Research Findings on Controlled Release from Rosin Ester Microcapsules This table summarizes various studies on microencapsulation using rosin esters, highlighting the polymer, encapsulated agent, and key findings regarding the release mechanism.

| Rosin Ester Material | Encapsulated Agent | Key Research Finding | Source(s) |

| Rosin-Glycerol Esters | Salicylic Acid | Showed excellent moisture protection and suitability for delayed drug release. | nih.gov |

| Rosin Pentaerythritol Ester | Sulphadiazine | Release kinetics followed the Hixon-Crowell cube root model, suggesting an erosion-based mechanism. | tandfonline.comnih.gov |

| Glycerol Ester of Maleic Rosin (GMR) | Diclofenac Sodium | Coated pellets demonstrated sustained drug release for up to 10 hours, influenced by plasticizer level. | foreverest.netnih.gov |

| Polymerized Gum Rosin (blended with PVP) | Diltiazem Hydrochloride | Modulation of polymer composition allowed for regulation of drug release kinetics and transdermal penetration. | mdpi.com |

| Gum Rosin and Poly(ethylene oxide) (PEO) | 6-Thioguanine | Microspheres showed varied in-vitro release patterns, indicating potential for tailored drug delivery. | mdpi.compreprints.org |

Functionalization of Polyols with Abietate for Advanced Materials

The functionalization of polyols, such as glycerol, with abietate from rosin is a key strategy for creating advanced, bio-based polymers. techscience.comgoogle.com This process introduces the rigid, bulky, and hydrophobic cycloaliphatic structure of abietic acid into a polymer backbone, which can significantly enhance the thermal stability, dimensional stability, hardness, and water resistance of the final material. techscience.comncsu.edu This approach is part of a broader trend to replace petroleum-derived monomers with sustainable and renewable alternatives. google.comresearchgate.net

The reaction typically involves the esterification between the carboxylic acid group of the resin acid and the hydroxyl groups of the polyol. researchgate.net The resulting rosin-based polyol can then be used as a building block in further polymerization reactions. For example, these functionalized polyols are reacted with isocyanates to produce rosin-based polyurethanes. techscience.com

One study detailed the synthesis of a maleopimaric acid polyester (B1180765) polyol (MAPP), a rosin derivative, and its incorporation into waterborne polyurethane (WPU). ncsu.edu The resulting rosin-based polyurethane (RWPU) exhibited markedly improved properties compared to the unmodified WPU. The thermal stability was significantly enhanced, with the glass transition temperature (Tg) and the onset decomposition temperature increasing with higher MAPP content. The mechanical properties were also improved, demonstrating the successful functionalization of the polyol to create a higher-performance material. ncsu.edu This method of using abietate-functionalized polyols is a versatile route to advanced materials for applications in coatings, adhesives, and elastomers. ncsu.edumdpi.com

Table 4: Property Enhancement of Waterborne Polyurethane (WPU) by Functionalization with Maleopimaric Acid Polyester Polyol (MAPP) This table illustrates the improvement in thermal and mechanical properties of WPU when functionalized with different weight percentages of the abietate-based polyol MAPP. Data is synthesized from findings in Liu et al. (2014). ncsu.edu

| Property | Pure WPU | RWPU with 10 wt% MAPP | RWPU with 20 wt% MAPP | RWPU with 30 wt% MAPP |

| Glass Transition Temp. (Tg) | -24 °C | -17 °C | -14 °C | -12 °C |

| Onset Decomposition Temp. | 170 °C | 205 °C | 221 °C | 237 °C |

| Tensile Strength (MPa) | 12.3 | 15.6 | 16.8 | 18.2 |

| Elongation at Break (%) | 650 | 580 | 510 | 450 |

Theoretical and Computational Studies of Glyceryl 2 Abietate

Molecular Modeling of Reaction Intermediates

The reaction involves the carboxylic acid group (-COOH) of abietic acid reacting with one of the hydroxyl groups (-OH) of glycerol (B35011). researchgate.net Glycerol has two primary hydroxyl groups and one secondary hydroxyl group, leading to the formation of different monoester isomers. The formation of Glyceryl 2-abietate specifically involves the esterification at the secondary hydroxyl group of glycerol. researchgate.net

Key modeled species in the reaction pathway include:

Reactants : Abietic acid and glycerol.

Monoester Intermediates : The reaction can form two different monoesters. Glyceryl 1-abietate (also referred to as glyceryl-1-monoabietate or the primary glycerolabietate) results from the reaction with a primary hydroxyl group. researchgate.netnih.gov this compound (the secondary glycerolabietate) is formed via reaction at the secondary hydroxyl group. researchgate.net

Diester Intermediates : Further esterification can lead to the formation of glyceryl-1,2-diabietate and glyceryl-1,3-diabietate. nih.gov

Final Product : The reaction can proceed to form glyceryl triabietate, the fully esterified triglyceride. nih.gov

Modeling these intermediates helps to visualize the structural changes and steric hindrances that influence which products are preferentially formed.

Reactants and Key Intermediates in the Formation of Glyceryl Abietates

| Compound Name | Role in Reaction | Description |

|---|---|---|

| Abietic Acid | Reactant | A resin acid with a carboxylic group that partakes in esterification. researchgate.net |

| Glycerol | Reactant | A polyol with two primary and one secondary hydroxyl group available for reaction. researchgate.net |

| Glyceryl 1-abietate | Intermediate | A monoester formed by the reaction at a primary hydroxyl group of glycerol. researchgate.netnih.gov |

| This compound | Target Compound / Intermediate | A monoester formed by the reaction at the secondary hydroxyl group of glycerol. researchgate.net |

| Glyceryl 1,2-diabietate | Intermediate | A diester formed from further reaction. nih.gov |

| Glyceryl 1,3-diabietate | Intermediate | A diester formed from further reaction. nih.gov |

Computational Approaches for Elucidating Reaction Mechanisms

Computational models are critical for elucidating the complex reaction mechanisms of glycerol esterification with abietic acid. Kinetic modeling, in particular, allows researchers to propose and validate reaction pathways and to calculate the rates at which different intermediates are formed.

Several kinetic models have been applied to this reaction:

Reversible Reaction Model (Model I) : This model assumes that the esterification between the carboxylic group of abietic acid and the hydroxyl groups of glycerol is a reversible reaction. researchgate.net It accounts for separate reaction pathways for the primary and secondary hydroxyl groups, allowing for the determination of distinct kinetic parameters for each. researchgate.net

Simplified Model (Model II) : This is a reduced version of Model I, simplifying the number of rate reaction parameters for calculation. researchgate.net

Order-Based and Hyperbolic Models : Other studies have employed first-order, second-order, and hyperbolic kinetic models to fit experimental data over a wide range of temperatures and reactant ratios. researchgate.net A hyperbolic model that also accounted for the stripping of glycerol during the reaction proved to be highly effective in simulating the process under various conditions. researchgate.net

These computational approaches suggest the reaction proceeds via a nucleophilic attack from a hydroxyl group on the carboxylic acid, a mechanism common in esterification and similar to the SN2 mechanism proposed for other glycerol reactions. mdpi.com By fitting experimental data to these models, researchers can extract kinetic parameters that define the reaction mechanism.

Kinetic Models for the Esterification of Abietic Acid and Glycerol

| Kinetic Model | Description | Reference |

|---|---|---|

| Reversible Reaction Model (Model I) | Assumes a reversible reaction for both primary and secondary hydroxyl groups, each with distinct rate constants. | researchgate.net |

| Simplified Model (Model II) | A simplification of Model I with a reduced number of kinetic parameters. | researchgate.net |

| Hyperbolic Kinetic Model | Effectively models the reaction kinetics, especially when coupled with a mass balance for glycerol stripping. | researchgate.net |

| First- and Second-Order Models | Simpler potential kinetic models used for comparison. | researchgate.net |

Structure-Reactivity Relationship Predictions

A key insight from computational studies is the structure-reactivity relationship, which in this case relates the structural differences between glycerol's hydroxyl groups to their reaction rates. The distinction between the primary and secondary hydroxyl groups leads to significant differences in reactivity.

Kinetic studies have computationally demonstrated that the primary hydroxyl groups of glycerol are more reactive than the secondary one in the esterification with abietic acid. researchgate.net This is quantified by the reaction rate constants (k), where the constant for the reaction at the primary position is substantially higher than that for the secondary position. For example, one study calculated the rate constants for the primary hydroxyl reaction to be in the range of 6.25x10⁻⁴ to 3.90x10⁻³ g/(mgeq·min), while the constants for the secondary hydroxyl were much lower, ranging from 1.06x10⁻⁵ to 1.15x10⁻⁴ g/(mgeq·min). researchgate.net

This difference in reactivity is a direct consequence of the molecular structure; the secondary hydroxyl group is more sterically hindered than the primary ones, making it a less accessible target for the bulky abietic acid molecule. Temperature also plays a crucial role, with higher reaction temperatures increasing the rate of esterification and the consumption of carboxylic acid groups. researchgate.net

Comparison of Reaction Rate Constants for Primary vs. Secondary Hydroxyl Groups

| Hydroxyl Group Position | Calculated Range of Reaction Rate Constants (k) in g/(mgeq·min) |

|---|---|

| Primary | 6.25 x 10-4 - 3.90 x 10-3 |

| Secondary | 1.06 x 10-5 - 1.15 x 10-4 |

Data from kinetic modeling of the esterification of abietic acid with glycerol. researchgate.net

Conformation and Energetic Landscape Analysis

The formation of this compound can be understood by analyzing the reaction's conformation and energetic landscape. This landscape is a conceptual map where valleys represent stable states (reactants, intermediates, products) and mountains represent the energy barriers (activation energy) that must be overcome for the reaction to proceed. nih.gov

The reaction between abietic acid and glycerol has a "rugged" energy landscape, characterized by multiple intermediates and transition states. nih.gov The initial state consists of the reactants, glycerol and abietic acid. As the reaction begins, the system must overcome an activation energy barrier to form the monoester intermediates.

Different Pathways, Different Barriers : The different reactivities of the primary and secondary hydroxyl groups indicate that the energy barriers for their respective reactions are not equal. researchgate.net The faster reaction rate for the primary hydroxyl group implies a lower activation energy barrier for the formation of Glyceryl 1-abietate compared to the higher barrier for the formation of this compound.

Kinetically Trapped States : It is possible for the reaction to populate a near-native, long-lived intermediate state that is "kinetically trapped," meaning it resides in a stable energy well separated by a high energy barrier from the next step in the reaction pathway. nih.gov The presence of multiple mono- and di-ester intermediates suggests a complex landscape where such phenomena could influence the final product yield. nih.gov

Q & A

Basic: What experimental methodologies are recommended to characterize the purity and structural integrity of Glyceryl 2-abietate?

To confirm the identity and purity of this compound, researchers should employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, analyze proton (¹H) and carbon-13 (¹³C) NMR spectra to identify ester linkages and abietic acid moieties.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by resolving impurities or degradation products using reverse-phase columns and UV detection.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile contaminants or residual solvents.

For novel compounds, full spectral data must be provided, while known compounds require comparison to literature values .

Basic: How can researchers assess the solubility of this compound in lipid matrices for formulation studies?

Solubility is critical for lipid-based formulations like solid lipid nanoparticles (SLNs). Key methods include:

- Visual Inspection : Observe dissolution in molten lipids (e.g., tristearin, glyceryl monostearate) under controlled heating.

- Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to detect miscibility gaps or eutectic mixtures.

- X-ray Diffraction (XRD) : Assess crystallinity changes in lipid matrices post-incorporation.

Evidence from similar systems (e.g., tristearin-based SLNs) shows solubility correlates with drug-loading efficiency .

Advanced: How should experimental designs (e.g., Central Composite Design) be applied to optimize this compound in drug delivery systems?

Central Composite Design (CCD) is ideal for multi-variable optimization. For SLNs:

- Independent Variables : Drug-to-lipid ratio, surfactant (e.g., Poloxamer 188), and cosurfactant (e.g., this compound) concentrations.

- Responses : Particle size (dynamic light scattering) and encapsulation efficiency (ultrafiltration/HPLC).

- Desirability Function : Statistically rank formulations (e.g., F1–F3 batches) to balance competing responses.

This approach minimizes trial runs while maximizing predictive accuracy .

Advanced: How can contradictions in toxicological data for this compound be resolved?

Discrepancies often arise from:

- Model Systems : In vitro hemolysis assays (e.g., sheep erythrocytes) may overpredict toxicity compared to in vivo dermal irritation studies.

- Concentration Effects : Higher concentrations (e.g., >10% in cosmetics) may induce erythema, unlike lower doses.

Researchers should:- Cross-validate findings using multiple models (e.g., RIPT for human skin, in vitro 3D epidermal models).

- Compare data to structurally analogous esters (e.g., Glyceryl Laurate’s antitumor activity vs. Glyceryl Stearate’s safety) .

Advanced: What methodologies reconcile in vitro permeability data with in vivo efficacy for this compound-based formulations?

To correlate permeation and efficacy:

- Franz Diffusion Cells : Measure drug flux through ex vivo skin or synthetic membranes.

- Animal Models : Use hairless rats or porcine skin to simulate in vivo conditions.

- Pharmacokinetic Modeling : Link in vitro release rates (e.g., Higuchi model) to plasma concentration-time profiles.

Glyceryl Laurate’s enhanced skin penetration in cadaverous skin models provides a methodological template for this compound .

Basic: What stability-indicating parameters should be monitored for this compound in lipid nanoparticles?

Critical parameters include:

- Chemical Stability : HPLC tracking of ester hydrolysis or oxidation products under accelerated conditions (40°C/75% RH).

- Physical Stability : Particle size (dynamic light scattering) and zeta potential over 6 months.

- Crystallinity : XRD to detect lipid polymorphic transitions affecting drug release .

Advanced: How can drug release kinetics from this compound matrices be mathematically modeled?

Kinetic models for lipid-based systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.